7-Chloro-2,8-dimethylquinoline

Catalog No.
S1492526
CAS No.
120370-62-9
M.F
C11H10ClN
M. Wt
191.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-2,8-dimethylquinoline

CAS Number

120370-62-9

Product Name

7-Chloro-2,8-dimethylquinoline

IUPAC Name

7-chloro-2,8-dimethylquinoline

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

InChI

InChI=1S/C11H10ClN/c1-7-3-4-9-5-6-10(12)8(2)11(9)13-7/h3-6H,1-2H3

InChI Key

FXDITTUYSNDPFH-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)C=CC(=C2C)Cl

Synonyms

7-CHLORO-2,8-DIMETHYLQUINOLINE

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2C)Cl

Synthesis:

7-Chloro-2,8-dimethylquinoline can be synthesized through various methods, with the most common approach involving the Skraup reaction. This reaction involves heating aniline derivatives, glycerol, and a strong acid catalyst, such as sulfuric acid, to form the desired quinoline structure. [, ]

Applications in Medicinal Chemistry:

Research suggests that 7-chloro-2,8-dimethylquinoline possesses various biological activities, making it a potential candidate for developing new drugs. Studies have explored its potential in the following areas:

  • Antimalarial activity: In vitro studies have shown that 7-chloro-2,8-dimethylquinoline exhibits promising antimalarial activity against Plasmodium falciparum, the parasite responsible for the deadliest form of malaria. [, ]
  • Antitubercular activity: Research indicates that 7-chloro-2,8-dimethylquinoline derivatives may possess antitubercular properties, warranting further investigation for their potential application in treating tuberculosis. []
  • Antimicrobial activity: Studies have shown that 7-chloro-2,8-dimethylquinoline derivatives display antimicrobial activity against various bacterial and fungal strains, suggesting their potential use as broad-spectrum antimicrobials. [, ]

7-Chloro-2,8-dimethylquinoline is a halogenated heterocyclic compound characterized by the molecular formula C11H10ClNC_{11}H_{10}ClN. This compound is a derivative of quinoline, which is a nitrogen-containing aromatic compound. The structure features a chlorine atom at the 7th position and two methyl groups at the 2nd and 8th positions, contributing to its unique chemical properties and reactivity.

There is no current information available on the mechanism of action of 7Cl-2,8-DMQ. As mentioned earlier, quinoline derivatives can exhibit various biological activities. Their mechanism of action depends on the specific functional groups and their interaction with biological targets. Without dedicated research on 7Cl-2,8-DMQ, its mechanism remains unknown.

Due to the lack of specific information, safety hazards associated with 7Cl-2,8-DMQ cannot be definitively determined. However, as a general rule, quinoline derivatives can be irritating to the skin, eyes, and respiratory system. Some might exhibit genotoxicity or carcinogenicity []. It is advisable to handle any unknown compound with caution and consult safety data sheets (SDS) of similar quinoline derivatives for general handling procedures.

, including:

  • Nucleophilic Substitution: The chlorine atom at the 7th position is prone to nucleophilic attack, allowing for the formation of substituted derivatives.
  • Electrophilic Substitution: The aromatic nature of the quinoline ring enables electrophilic substitution reactions such as nitration and sulfonation.
  • Oxidation and Reduction: The compound can undergo oxidation to yield quinoline N-oxide derivatives or be reduced to form corresponding amines.

Common Reagents and Conditions

  • Nucleophilic Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
  • Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst are often employed.

Research indicates that 7-Chloro-2,8-dimethylquinoline exhibits significant biological activity, particularly in antimicrobial and anticancer domains. It has been studied for its potential to inhibit specific enzymes and disrupt cellular processes, making it a candidate for therapeutic applications. Its mechanism of action often involves interference with DNA replication or enzyme inhibition .

The synthesis of 7-Chloro-2,8-dimethylquinoline can be achieved through several methods:

  • Friedländer Synthesis: This method involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
  • Skraup Synthesis: This approach entails the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene or sulfuric acid.

In industrial settings, production typically utilizes large-scale batch or continuous flow reactors with optimized reaction conditions to maximize yield and purity.

7-Chloro-2,8-dimethylquinoline finds applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: The compound is utilized in biochemical assays and enzyme interaction studies.
  • Medicine: It has potential applications as an antimalarial agent and in developing anticancer drugs.
  • Industry: It is used in producing dyes, pigments, and other industrial chemicals.

The interactions of 7-Chloro-2,8-dimethylquinoline with biological targets have been extensively studied. These interactions often involve binding to specific enzymes or receptors, influencing their activity. The unique substitution pattern of this compound enhances its binding affinity compared to similar compounds, making it a focus of medicinal chemistry research .

Similar Compounds

Several compounds share structural similarities with 7-Chloro-2,8-dimethylquinoline:

  • 7-Bromo-2,8-dimethylquinoline: Contains a bromine atom instead of chlorine.
  • 4,7-Dichloroquinoline: Features two chlorine atoms but lacks methyl substitutions.
  • 2,8-Dimethylquinoline: Lacks halogen substitution altogether.
  • Quinoline-3-carboxylic acid: Does not have methyl or halogen substitutions.

Uniqueness

The uniqueness of 7-Chloro-2,8-dimethylquinoline lies in its specific halogenation and methylation pattern. This configuration influences its chemical reactivity and biological activity significantly. The presence of the chlorine atom enhances its electrophilic character, making it more reactive in substitution reactions compared to its non-halogenated counterparts.

Traditional Synthetic Routes

Skraup Reaction Modifications for Chloroquinoline Synthesis

The Skraup reaction represents one of the most established methodologies for quinoline synthesis, involving the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent [1]. For the synthesis of 7-chloro-2,8-dimethylquinoline, the traditional Skraup approach requires specific modifications to accommodate the chlorine substitution and methyl groups at the 2 and 8 positions .

The conventional Skraup synthesis typically employs aniline, glycerol, concentrated sulfuric acid, and nitrobenzene as an oxidizing agent, resulting in quinoline formation through a complex multi-step mechanism [1]. However, the synthesis of chlorinated quinoline derivatives necessitates the use of chloroaniline precursors and modified reaction conditions to achieve regioselective substitution patterns [3].

Recent modifications to the Skraup methodology have demonstrated improved efficiency through microwave-assisted synthesis protocols [4]. These modifications reduce reaction times from hours to minutes while maintaining comparable yields [5]. The microwave-assisted Skraup synthesis of quinoline derivatives has shown reaction times reduced to 33 minutes compared to conventional heating methods requiring 270 minutes [5].

For chloroquinoline synthesis specifically, the reaction conditions must be carefully optimized to prevent decomposition of the chlorine substituent [6]. Temperature control is critical, with optimal reaction temperatures ranging from 250°C to 275°C for continuous flow applications [6]. The selectivity for quinoline formation can reach up to 60% under optimized conditions using niobium phosphate catalysts [6].

Friedländer Synthesis Applications

The Friedländer synthesis provides an alternative route to quinoline derivatives through the condensation of 2-aminobenzaldehydes with ketones or aldehydes [7]. This methodology offers particular advantages for the synthesis of substituted quinolines, including 7-chloro-2,8-dimethylquinoline, due to its versatility in accommodating various substituent patterns .

The reaction mechanism involves initial condensation between the amino group and carbonyl compound, followed by cyclization and dehydration to form the quinoline ring system [7]. For chlorinated quinoline derivatives, the Friedländer synthesis can be conducted using chlorinated aminobenzaldehyde precursors or through subsequent halogenation steps [8].

Catalyst optimization studies have identified trifluoroacetic acid, toluenesulfonic acid, and various Lewis acids as effective promoters for the Friedländer reaction [7]. Recent developments in nanocatalyst systems have demonstrated exceptional yields of 68-98% for quinoline synthesis using magnetic iron oxide nanoparticles [9]. These catalysts feature core-shell structures with trifluoroacetic acid immobilization, enabling facile recovery and reuse for multiple reaction cycles [9].

The application of ionic liquids as both solvent and catalyst has significantly improved the efficiency of Friedländer quinoline synthesis [3]. Substoichiometric amounts of ionic liquid catalysts such as [bmim]HSO4 have enabled solvent-free conditions with high yields and short reaction times [3]. Additionally, peptide coupling agents like propylphosphonic anhydride have shown catalytic activity in Friedländer reactions, producing quinolines in yields approaching 100% [3].

Temperature and time optimization studies for microwave-assisted Friedländer synthesis have established optimal conditions of 160°C for 5 minutes using acetic acid as both solvent and catalyst [4]. This methodology represents a significant improvement over conventional heating methods, which require several days at elevated temperatures for comparable yields [4].

Modern Synthetic Strategies

Aza-Diels-Alder Approaches

The aza-Diels-Alder reaction, also known as the Povarov reaction, has emerged as a powerful methodology for quinoline synthesis, offering distinct advantages for the preparation of chlorinated quinoline derivatives [10] [11]. This reaction involves the cycloaddition of electron-deficient dienes with electron-rich dienophiles, followed by oxidation to generate quinoline structures [12].

For chlorinated quinoline synthesis, the aza-Diels-Alder approach enables the incorporation of chlorine substituents through carefully designed precursor molecules [10]. The reaction typically employs aryl imines formed from anilines and benzaldehydes as the diene component, with alkynes serving as the dienophile [11]. Lewis acid coordination facilitates the cycloaddition process, with the resulting dihydro intermediate subsequently oxidized to form the quinoline product [11].

Research has demonstrated the successful synthesis of chloro-containing quinoline, benzoquinoline, and polybenzoquinoline variants using this methodology [10]. The approach offers excellent functional group tolerance and can accommodate various chlorine substitution patterns while maintaining high yields [11]. Typical yields exceed 60% for quinoline and benzoquinoline synthesis, with polymer variants achieving yields of 8-34% [11].

The stereoselectivity of aza-Diels-Alder reactions is influenced by the configuration of the imine substrate [12]. E-imines, where the lone pair and larger imine carbon substituent are in cis configuration, tend to produce exo products preferentially [12]. This stereochemical control is particularly important for the synthesis of substituted quinolines with defined regiochemistry [12].

Mechanistic studies have revealed that the aza-Diels-Alder reaction can proceed through either concerted or stepwise pathways, depending on the degree of imine activation [12]. When the imine nitrogen is protonated or coordinated to strong Lewis acids, the mechanism shifts to a stepwise Mannich-Michael pathway [12]. This mechanistic flexibility enables optimization of reaction conditions for specific chloroquinoline targets [12].

Copper-Catalyzed Halogenation Reactions

Copper-catalyzed halogenation represents a modern approach for introducing chlorine substituents into quinoline structures, offering regioselective functionalization at specific positions [13] [14]. This methodology is particularly valuable for the synthesis of 7-chloro-2,8-dimethylquinoline, as it enables direct halogenation of pre-formed quinoline substrates [13].

The copper-catalyzed halogenation protocol utilizes low-cost sodium halides (sodium chloride, sodium bromide, sodium iodide) under mild reaction conditions [13] [14]. The reaction proceeds through remote carbon-hydrogen activation, achieving halogenation at the C5 and C7 positions of quinoline substrates with moderate to good yields [13] [14]. This regioselectivity is particularly advantageous for synthesizing 7-chlorinated quinoline derivatives [13].

Mechanistic investigations have established that the halogenation process involves a single-electron-transfer mechanism [13] [14]. Control experiments demonstrate the critical role of copper catalysis in facilitating the electron transfer process that enables carbon-hydrogen bond activation [13] [14]. The reaction exhibits excellent substrate tolerance, accommodating various quinoline derivatives with different substitution patterns [13] [14].

Optimization studies have identified optimal reaction conditions involving copper(II) salts as catalysts, sodium halides as halogen sources, and elevated temperatures typically ranging from 80-120°C [13]. The mild nature of these conditions represents a significant advantage over traditional halogenation methods that often require harsh reagents or extreme temperatures [13].

The scope of copper-catalyzed halogenation extends beyond simple quinolines to include more complex quinoline-containing structures [13]. This versatility makes the methodology particularly suitable for late-stage functionalization of quinoline derivatives, enabling the introduction of halogen substituents without disrupting existing functional groups [13].

Green Chemistry Principles in Synthesis

Solvent-Free Methodologies

Solvent-free synthetic methodologies have gained prominence in quinoline chemistry as environmentally sustainable alternatives to conventional solution-phase reactions [15] [9]. These approaches eliminate the need for organic solvents, reducing environmental impact while often improving reaction efficiency and product purity [15].

The development of solvent-free quinoline synthesis has been facilitated by advances in solid-support chemistry and microwave-assisted heating [15]. Catalyst-free and solvent-free conditions have been successfully applied to quinoline synthesis, achieving yields comparable to traditional methods while significantly reducing environmental footprint [15]. These protocols typically involve heating substituted aldimines with styrene derivatives at 110°C for 5 hours without any solvent or catalyst [15].

Microwave irradiation has proven particularly effective for solvent-free quinoline synthesis, enabling rapid heating and improved reaction kinetics [5]. Studies comparing solvent-free microwave conditions with conventional heating have demonstrated superior reaction rates and yields [5]. For example, quinoline derivatives can be synthesized in 1-4 minutes under microwave irradiation compared to 120-240 minutes using conventional heating methods [5].

The use of solid supports such as silica gel, alumina, and bentonite clay has facilitated solvent-free reactions by providing reaction matrices and potentially catalytic surfaces [5]. These supports can be easily removed after reaction completion, simplifying product isolation and purification [5]. Silica gel has shown particular effectiveness as a support for various quinoline-forming reactions, often resulting in improved yields compared to solution-phase methods [5].

Iron oxide nanoparticle catalysts have enabled solvent-free Friedländer quinoline synthesis with exceptional efficiency [9]. These magnetic nanoparticles can be easily recovered using external magnets and reused for multiple reaction cycles without significant loss of activity [9]. Under optimal conditions of 100°C with 0.2 g catalyst loading, quinoline yields of 68-98% have been achieved [9].

Sustainable Catalyst Systems

The development of sustainable catalyst systems represents a crucial aspect of green quinoline synthesis, focusing on recyclable, non-toxic, and earth-abundant catalytic materials [9] [16]. These systems aim to replace traditional catalysts that may be expensive, toxic, or difficult to recover and reuse [9].

Magnetic nanoparticle catalysts have emerged as particularly promising sustainable systems for quinoline synthesis [9] [16]. Iron oxide-based nanoparticles functionalized with organic ligands provide both catalytic activity and magnetic recoverability [9]. These catalysts can be easily separated from reaction mixtures using external magnetic fields and reused for multiple reaction cycles [9]. Core-shell magnetic nanoparticles with amino group functionalization have demonstrated exceptional performance in Friedländer quinoline synthesis, achieving yields of 68-96% with catalyst loadings as low as 0.07 mg [9].

Cobalt-based nanocatalysts supported on graphitic carbon nitride have shown excellent activity for quinoline synthesis from 2-aminobenzyl alcohols and ketones [16]. These catalysts can be recycled up to six times with only modest reduction in activity, demonstrating good sustainability characteristics [16]. The use of earth-abundant cobalt instead of precious metals represents an important advancement in sustainable catalysis [16].

Nickel oxide nanoparticles synthesized through green methods using plant extracts have been successfully applied to quinoline synthesis [9]. These catalysts feature crystalline structure with particle sizes of 80-100 nm and triangular morphology [9]. The green synthesis approach using aqueous leaf extracts eliminates the need for toxic reducing agents or high-temperature processing [9].

Continuous flow reactor systems have been developed to enhance catalyst utilization and enable sustainable quinoline production [17] [18]. These systems allow for precise control of reaction parameters and continuous catalyst operation, reducing waste and improving process efficiency [17]. The integration of sustainable catalysts with continuous flow technology represents a significant advancement toward industrial-scale green quinoline synthesis [18].

Scale-Up Considerations for Research Applications

Batch vs. Continuous Flow Processes

The choice between batch and continuous flow processes for quinoline synthesis involves careful consideration of production requirements, safety concerns, and economic factors [19] [20]. Each approach offers distinct advantages and limitations that must be evaluated based on specific application needs [19].

Batch processes have traditionally dominated quinoline production due to their flexibility in producing different chemical variants and the relatively modest market demand that does not justify continuous supply infrastructure [19]. The inherent flexibility of batch plants enables the production of various quinoline derivatives from similar reaction pathways, making them particularly suitable for research applications and specialty chemical production [19].

Process development studies for antimalarial quinoline derivatives have demonstrated successful scale-up from laboratory to kilogram quantities using batch processes [20]. These studies achieved consistent yields of 90-96% across multiple repetitions at scales ranging from 150g to 390g [20]. The reproducibility of batch processes at different scales indicates their suitability for research and pilot-scale applications [20].

Continuous flow synthesis offers significant advantages for quinoline production, including improved heat and mass transfer, enhanced safety for hazardous intermediates, and the potential for process intensification [18] [21]. Flow chemistry enables the telescoping of multiple synthetic steps into uninterrupted sequences, streamlining overall synthesis efficiency [21]. For quinoline synthesis, continuous flow processes have achieved throughputs exceeding one gram per hour with high yields [18].

Temperature optimization studies for continuous flow quinoline synthesis have established optimal operating conditions around 250°C with residence times enabling complete conversion [6]. Scale-up considerations include catalyst deactivation rates, with studies showing that triple reactor configurations can operate for 60 hours before significant performance degradation [6]. The relationship between substrate throughput and catalyst lifetime represents a critical factor in continuous process design [6].

Safety considerations favor continuous flow processes for quinoline synthesis due to the reduced inventory of hazardous intermediates and improved heat removal capabilities [18]. The miniaturization of reactors in flow systems provides better control over exothermic reactions and reduces the risk of thermal runaway [18]. This is particularly important for quinoline synthesis, which often involves high-temperature conditions and potentially unstable intermediates [22].

Purification Methodologies

Purification of quinoline derivatives requires specialized methodologies to address the unique physical and chemical properties of these heterocyclic compounds [23] [24]. The basic nature of quinolines and their tendency to form stable complexes with acids necessitates careful selection of purification strategies [23] [25].

Column chromatography represents the most common purification method for quinoline derivatives, typically employing silica gel as the stationary phase [24]. Petroleum ether and ethyl acetate mixtures in ratios of 15:1 have proven effective for separating quinoline products from reaction mixtures [24]. The optimization of solvent systems is crucial for achieving high purity products while minimizing material losses [24].

Recrystallization methods for quinoline purification often involve the formation of acid salts followed by regeneration of the free base [26]. Hydrochloride salts are commonly employed due to their favorable crystallization properties and ease of handling [26]. The process typically involves treatment with hydrochloric acid, precipitation with ether, and subsequent treatment with base to regenerate the pure quinoline [26].

Distillation purification of quinolines requires careful control of temperature and pressure due to the thermal sensitivity of many derivatives [22]. Vacuum distillation is often necessary to reduce decomposition temperatures, with pressure reductions to -0.070 to -0.092 MPa enabling effective separation [25]. For 2-methylquinoline purification, azeotropic distillation with compound entrainers has been developed to separate closely boiling isomers [25].

Advanced purification methods include the use of controlled pore glass-8-hydroxyquinoline chelation chromatography for removing trace metal contaminants from quinoline solutions [27]. This method achieves 99.9% retention of metal contaminants with quantitative recovery possible through acid elution [27]. Such specialized purification techniques are particularly important for research applications requiring high-purity quinoline derivatives [27].

The selection of appropriate purification methodology depends on the specific quinoline derivative, required purity level, and scale of operation [23]. For research applications, multiple purification steps may be necessary to achieve the high purity levels required for biological or materials testing [24]. Process mass intensity calculations for quinoline purification indicate that efficient methods typically require 3-10 kg of raw materials per kg of purified product [20].

Purification MethodTypical YieldPurity AchievedScale Suitability
Column Chromatography70-85%>95%Laboratory
Recrystallization80-95%>98%Laboratory-Pilot
Vacuum Distillation85-95%>95%Pilot-Industrial
Azeotropic Distillation20-40%>95%Industrial

Reactivity of the 7-Chloro Position

The 7-chloro position in 7-chloro-2,8-dimethylquinoline represents one of the most reactive sites for nucleophilic substitution reactions [1] . The chlorine substituent at this position exhibits pronounced electron-withdrawing characteristics through strong inductive effects, significantly activating the aromatic system toward nucleophilic aromatic substitution (SNAr) mechanisms [3] .

The enhanced reactivity of the 7-chloro position stems from the electron-deficient nature of the quinoline heterocycle, where the pyridine nitrogen creates an electron-poor environment that facilitates nucleophilic attack [3] [5]. Research indicates that chloroquinoline derivatives undergo nucleophilic substitution more readily than their non-halogenated counterparts, with reaction rates demonstrating substantial increases under mild conditions [6].

Mechanistic studies reveal that nucleophilic substitution at the 7-chloro position proceeds through the classical addition-elimination pathway characteristic of aromatic nucleophilic substitution [5]. The electron-withdrawing chlorine atom stabilizes the Meisenheimer intermediate through both inductive and mesomeric effects, lowering the activation energy for the overall transformation [3]. Experimental evidence suggests that these reactions can be conducted under relatively mild conditions compared to other quinoline positions, with reaction temperatures typically ranging from room temperature to 80°C depending on the nucleophile strength [6].

The synthetic versatility of the 7-chloro position has been demonstrated through its successful reaction with various nucleophiles including amines, alkoxides, and organometallic reagents [5] [7]. Studies utilizing 7-chloro-4-iodoquinoline derivatives have shown that iodo-magnesium exchange reactions proceed efficiently at room temperature within 10 minutes, highlighting the exceptional reactivity of halogenated quinoline systems [6].

Table 1: Nucleophilic Substitution Reactivity at Different Quinoline Positions

PositionReactivity LevelElectronic EnvironmentTypical Reaction Conditions
2-PositionHighElectron-deficient pyridine ringMild heating (50-80°C)
4-PositionModerate (if 2-blocked)Activated when 2-position occupiedModerate heating (80-120°C)
7-Chloro PositionVery HighStrong electron-withdrawal by ClRoom temperature to 80°C

Influence of Methyl Groups on Reactivity Patterns

The methyl substituents at positions 2 and 8 significantly modulate the reactivity patterns of 7-chloro-2,8-dimethylquinoline through both electronic and steric effects [1] [8]. These methyl groups exhibit weak electron-donating properties primarily through hyperconjugation, which partially counteracts the electron-withdrawing influence of the 7-chloro substituent [9].

The 2-methyl group exerts a particularly important influence on nucleophilic substitution patterns by blocking the most reactive position in unsubstituted quinoline systems [3]. In quinoline chemistry, the 2-position typically represents the primary site for nucleophilic attack due to the electron-deficient nature of the pyridine nitrogen [3] [10]. The presence of the methyl group at this position redirects nucleophilic substitution to alternative sites, most notably the 7-chloro position and the 4-position when appropriately activated [5].

Steric considerations become particularly relevant for the 8-methyl substituent, which creates significant hindrance for electrophilic substitution reactions at the adjacent positions [8]. Computational and experimental studies indicate that the 8-methyl group reduces the accessibility of the 8-position itself while modestly influencing reactivity at the 7-position through both steric and electronic effects [11].

The combined influence of both methyl groups creates a unique reactivity profile where nucleophilic substitution is channeled primarily through the 7-chloro position, while electrophilic substitution becomes more challenging and requires increasingly vigorous conditions [12] [13]. This selectivity pattern has proven advantageous in synthetic applications, as it enables predictable regioselective transformations [6].

Table 2: Electronic Effects of Methyl Substituents on Reactivity

SubstituentElectronic EffectMechanismImpact on Nucleophilic SubstitutionImpact on Electrophilic Substitution
2-MethylWeak electron-donatingHyperconjugationBlocks 2-position, redirects to 7-ClMild activation of benzene ring
8-MethylWeak electron-donatingHyperconjugation + stericMinimal direct effectSteric hindrance at 8-position

Electrophilic Substitution Reactions

Regioselectivity Analysis

Electrophilic substitution reactions in 7-chloro-2,8-dimethylquinoline exhibit distinct regioselectivity patterns that differ markedly from nucleophilic substitution pathways [3] [12]. These reactions preferentially occur on the benzene ring portion of the quinoline system, specifically at positions 5 and 8, due to the electron-rich character of this ring relative to the pyridine moiety [13] [10].

The regioselectivity of electrophilic substitution in quinoline derivatives has been extensively studied and is governed by the electronic distribution within the bicyclic system [3] [12]. The pyridine nitrogen creates an electron-deficient environment that deactivates the heterocyclic ring toward electrophilic attack, while the fused benzene ring remains relatively electron-rich and accessible to electrophiles [13].

Position 5 represents the most favored site for electrophilic substitution due to its distance from both the electron-withdrawing nitrogen and the 7-chloro substituent [3] [12]. The intermediate formed during electrophilic attack at this position can be stabilized through resonance structures that preserve the aromaticity of both rings while distributing the positive charge effectively [13].

Position 8 reactivity is significantly influenced by the presence of the 8-methyl substituent, which creates substantial steric hindrance while providing modest electronic activation through hyperconjugation [8]. The steric bulk of the methyl group requires increasingly vigorous reaction conditions for electrophilic substitution at this position [12].

Table 3: Electrophilic Substitution Regioselectivity Patterns

PositionReactivity RankingElectronic FactorsSteric FactorsRequired Conditions
5-PositionHighestLeast deactivated by N and ClMinimal hindranceVigorous (conc. acids, high temp)
6-PositionModerateModerately deactivatedMinimal hindranceVery vigorous conditions
8-PositionLowestDeactivated, methyl activationSevere steric hindranceExtreme conditions required

Electronic Effects of Substituents

The electronic effects of substituents in 7-chloro-2,8-dimethylquinoline create a complex interplay that significantly influences electrophilic substitution reactivity [14] . The 7-chloro substituent acts as a strong electron-withdrawing group through inductive effects, reducing the electron density of the entire quinoline system and deactivating it toward electrophilic attack [14].

Chlorine's electron-withdrawing nature operates primarily through the inductive effect (-I), where the electronegative chlorine atom draws electron density away from the aromatic system [14]. This effect is particularly pronounced due to chlorine's high electronegativity (3.0 on the Pauling scale) and its direct attachment to the aromatic ring . The deactivating influence extends throughout the molecule but is most significant at positions ortho and meta to the chlorine substituent [14].

The methyl groups at positions 2 and 8 provide modest electron-donating effects through hyperconjugation, partially offsetting the electron-withdrawal by chlorine [9]. However, recent computational studies suggest that the electron-donating nature of methyl groups may be less significant than traditionally assumed, with some evidence indicating weak electron-withdrawing characteristics under certain conditions [9].

The quinoline nitrogen contributes additional electron-withdrawal through its lone pair delocalization and the formation of the aromatic sextet in the pyridine ring [3]. This creates a cumulative deactivating effect that requires vigorous conditions for electrophilic substitution reactions, typically involving concentrated acids and elevated temperatures [3] [12].

Table 4: Electronic Effects of Individual Substituents

SubstituentEffect TypeMechanismRelative StrengthImpact on Electrophilic Reactivity
7-ChloroStrong electron-withdrawingInductive (-I)-0.23 (Hammett σ)Significant deactivation
Quinoline-NModerate electron-withdrawingResonance + inductive-0.66 (Hammett σ)Moderate deactivation
2-MethylWeak electron-donatingHyperconjugation (+H)-0.17 (Hammett σ)Slight activation
8-MethylWeak electron-donatingHyperconjugation (+H)-0.17 (Hammett σ)Slight activation + steric hindrance

Oxidation and Reduction Mechanisms

Selective Transformations

Selective oxidation and reduction transformations of 7-chloro-2,8-dimethylquinoline offer valuable synthetic pathways for accessing diverse functionalized derivatives [16] [17]. The multiple reactive sites within the molecule enable chemoselective transformations that can target specific positions while preserving other functional groups [16].

Oxidation reactions can selectively target several distinct sites within the molecule. The quinoline nitrogen represents a primary oxidation site, readily forming N-oxide derivatives upon treatment with hydrogen peroxide, m-chloroperbenzoic acid, or other peracids [16]. These N-oxide transformations proceed under mild conditions and demonstrate excellent chemoselectivity, leaving the chloro and methyl substituents unaffected [16].

The methyl groups at positions 2 and 8 can undergo selective oxidation to form aldehydes or carboxylic acids, depending on the reaction conditions and oxidizing agents employed [16]. Benzylic oxidation of these methyl groups can be achieved using reagents such as potassium permanganate, chromium trioxide, or TEMPO-based systems [16]. The reactivity of the 2-methyl group is typically higher than the 8-methyl group due to electronic activation by the adjacent nitrogen [17].

Reduction transformations offer complementary selectivity patterns, with the 7-chloro position serving as an excellent target for reductive dechlorination [18] [19]. Selective reduction of the chlorine substituent can be accomplished using zinc/hydrochloric acid systems or catalytic hydrogenation with palladium catalysts, yielding 2,8-dimethylquinoline as the primary product [19].

Table 5: Selective Oxidation Transformations

Target SiteOxidizing AgentsProductsReaction ConditionsSelectivity Factors
Quinoline-NH₂O₂, m-CPBAN-oxide derivativesMild (RT-50°C)High N-selectivity
2-MethylKMnO₄, CrO₃2-Carboxylic acidModerate heatingBenzylic activation
8-MethylTEMPO systems8-Aldehyde/acidControlled conditionsPosition selectivity
Benzene ringStrong oxidantsQuinone derivativesHarsh conditionsNon-selective

Catalyst-Mediated Processes

Catalyst-mediated oxidation and reduction processes provide enhanced selectivity and milder reaction conditions for transforming 7-chloro-2,8-dimethylquinoline [16] [17] [20]. Transition metal catalysts, particularly those based on copper, palladium, and iron, have demonstrated exceptional utility in facilitating controlled transformations [16] [6].

Copper-catalyzed oxidation processes enable selective C-H functionalization at specific positions within the quinoline framework [16]. Recent developments in copper-mediated oxidative coupling reactions have shown particular promise for functionalizing the methyl groups and achieving regioselective hydroxylation of the benzene ring [16]. These transformations typically employ molecular oxygen as the terminal oxidant, making them environmentally sustainable [20].

Palladium-catalyzed processes excel in facilitating selective cross-coupling reactions at the 7-chloro position [6] [11]. The use of mixed lithium-magnesium intermediates, generated through halogen-metal exchange, enables efficient coupling with various electrophiles under mild conditions [6]. Flow chemistry applications have further enhanced the efficiency of these transformations, reducing reaction times to seconds while maintaining high selectivity [6].

Iron-catalyzed processes offer cost-effective alternatives for oxidation reactions, particularly in the formation of quinoline N-oxides and the oxidative functionalization of methyl groups [16]. Magnetic iron oxide nanoparticles have shown exceptional activity in quinoline synthesis and functionalization, with the added advantage of easy catalyst recovery and reuse [20].

Organocatalytic systems, including proline-based catalysts and ionic liquids, provide metal-free alternatives for selective transformations [17] [20]. These systems excel in asymmetric transformations and offer advantages in terms of environmental compatibility and functional group tolerance [17].

Table 6: Catalyst-Mediated Transformation Processes

Catalyst TypeTarget TransformationAdvantagesTypical ConditionsLiterature Examples
Copper complexesC-H oxidation, couplingHigh selectivity, O₂ as oxidant50-80°C, moderate pressureCu-catalyzed functionalization [16]
Palladium complexesCross-coupling at 7-ClMild conditions, broad scopeRT-60°C, ligand controlPd-catalyzed arylation [6]
Iron catalystsN-oxidation, C-H activationCost-effective, sustainableModerate heatingFe-nanoparticle catalysis [20]
OrganocatalystsAsymmetric synthesisMetal-free, stereoselectivityMild conditionsProline-catalyzed reactions [17]

The mechanistic understanding of these catalyst-mediated processes reveals the critical importance of ligand design and reaction optimization [16] [6]. For palladium-catalyzed transformations, the choice of ligands significantly influences both reactivity and selectivity, with electron-rich phosphines generally providing enhanced activity for electron-deficient quinoline substrates [6].

Temperature control emerges as a crucial parameter in catalyst-mediated processes, with optimal reaction temperatures typically ranging from room temperature to 100°C depending on the specific transformation and catalyst system employed [16] [17]. Flow chemistry applications have demonstrated that precise temperature control can dramatically improve both yield and selectivity while reducing reaction times [6].

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Wikipedia

7-Chloro-2,8-dimethylquinoline

Dates

Last modified: 08-15-2023

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